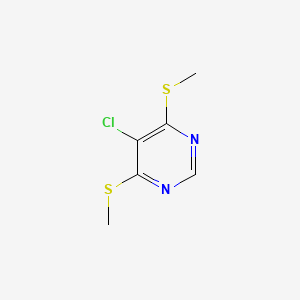

5-Chloro-4,6-bis(methylsulfanyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

6303-52-2 |

|---|---|

Molecular Formula |

C6H7ClN2S2 |

Molecular Weight |

206.7 g/mol |

IUPAC Name |

5-chloro-4,6-bis(methylsulfanyl)pyrimidine |

InChI |

InChI=1S/C6H7ClN2S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 |

InChI Key |

AAKJIIQDCNPLKB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=NC=N1)SC)Cl |

Origin of Product |

United States |

Advanced Chemical Transformations and Mechanistic Investigations of 5 Chloro 4,6 Bis Methylsulfanyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of electron-deficient aromatic systems like pyrimidines. The reactivity of 5-Chloro-4,6-bis(methylsulfanyl)pyrimidine is governed by the electronic and steric effects of its substituents: the electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring, the chloro group at the C5 position, and the two methylsulfanyl groups at the C4 and C6 positions.

Reactivity at the Chlorinated Pyrimidine Position

The chlorine atom at the C5 position of the pyrimidine ring is generally less reactive towards nucleophilic aromatic substitution compared to halogens at the C2, C4, or C6 positions. The ring nitrogen atoms significantly activate the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. The C5 position does not benefit from this direct resonance stabilization, rendering it less electrophilic.

However, the reactivity at C5 can be influenced by the other substituents. In related systems, such as 5-chloro-2,4,6-trifluoropyrimidine, the presence of a C5 chlorine atom introduces significant steric hindrance for nucleophilic attack at the adjacent C4 and C6 positions. nih.gov This steric factor can sometimes lead to increased substitution at the less sterically hindered C2 position, even if it is electronically less activated. nih.gov For this compound, while the primary sites for SNAr are the C4 and C6 positions due to activation by the ring nitrogens, the reactivity of the C5-chloro group itself is low. Displacement of the C5-chloro group typically requires harsh reaction conditions or the presence of highly activating groups, which are not the methylsulfanyl groups.

Sequential and Selective Displacement of Methylsulfanyl Groups

The methylsulfanyl (–SCH₃) groups at the C4 and C6 positions are potential leaving groups in SNAr reactions, although they are generally less facile to displace than a chloro or fluoro group at the same positions. The selective displacement of one or both methylsulfanyl groups can be achieved by carefully controlling reaction conditions and the nature of the nucleophile.

In symmetrically substituted 4,6-dihalopyrimidine derivatives, SNAr reactions proceed effectively with various amine nucleophiles, often allowing for stoichiometric control. mdpi.com While the direct sequential displacement of methylsulfanyl groups in the target compound is not extensively detailed, studies on analogous systems with different leaving groups (e.g., chloro and alkoxy) show that sequential substitution is a viable strategy. chemrxiv.org The first substitution makes the ring more electron-rich, which deactivates it towards a second substitution, often requiring more forcing conditions for the second displacement.

The reactivity order for leaving groups in SNAr reactions on pyrimidine rings is a critical factor. When comparing chloro and sulfone groups on a pyrimidine ring, studies have shown that the selectivity of displacement is highly dependent on the nucleophile and the base used. researchgate.net This suggests that for this compound, a similar selectivity could be achieved, allowing for either monosubstitution or disubstitution at the C4/C6 positions.

| Pyrimidine Substrate | Nucleophile/Conditions | Observed/Predicted Major Product | Reference Principle |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C4-substitution | C4 is the most activated position for SNAr. wuxiapptec.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | Sterically demanding amine | Increased C2-substitution | Steric hindrance from C5-chloro group disfavors attack at C4/C6. nih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (B183250) | Aniline (B41778) (weak base) | Chloride displacement | Chloride is a better leaving group than sulfone under weakly basic conditions. researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated aniline (strong base) | Sulfone displacement | Sulfone becomes a better leaving group under strongly basic conditions. researchgate.net |

Investigation of SNAr Reaction Pathways and Intermediates

The mechanism of SNAr reactions on pyrimidine rings proceeds through a stepwise addition-elimination pathway. The key step is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (typically C4 or C6) of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral carbon center.

Formation of Meisenheimer Complex: The negative charge from the addition is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, forming a relatively stable Meisenheimer complex. Computational studies on related nitropyrimidines have highlighted the crucial role of this intermediate in the reaction pathway. chemrxiv.org

Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (in this case, a methylsulfanyl group). This is typically the rate-determining step.

Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the regioselectivity of these reactions. The site of nucleophilic attack generally corresponds to the atom with the largest LUMO lobe. wuxiapptec.com For complex cases where orbital distributions are similar or when steric factors are significant, calculating the transition state energies for attack at different positions provides a more accurate prediction of the reaction outcome. wuxiapptec.com

Oxidation Reactions of Sulfur Moieties

The methylsulfanyl groups in this compound can be readily oxidized to higher oxidation states, namely sulfoxides and sulfones. This transformation significantly alters the electronic properties of the molecule and its reactivity.

Conversion to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. jchemrev.comresearchgate.net A variety of oxidizing agents can be employed, with the choice of reagent and conditions determining the extent of oxidation.

To Sulfoxides: Selective oxidation to the sulfoxide (B87167) level can be achieved using mild oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂) in a controlled manner, or reagents like o-iodoxybenzoic acid (IBX). jchemrev.com

To Sulfones: Stronger oxidizing agents or more forcing conditions are required to achieve full oxidation to the sulfone. Reagents such as excess hydrogen peroxide in acetic acid, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. researchgate.netnih.gov For instance, the sulfoxidation of pyrimidine benzothioate derivatives to pyrimidine sulfonyl methanones has been successfully carried out using a mixture of hydrogen peroxide and glacial acetic acid. nih.gov

The stepwise oxidation would yield 5-chloro-4-(methylsulfanyl)-6-(methylsulfinyl)pyrimidine, followed by 5-chloro-4,6-bis(methylsulfinyl)pyrimidine, and ultimately leading to the corresponding sulfonyl derivatives.

| Starting Material | Desired Product | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Sulfide (B99878) (R-S-R') | Sulfoxide (R-SO-R') | H₂O₂, o-Iodoxybenzoic acid (IBX), NaIO₄ | jchemrev.com |

| Sulfide (R-S-R') | Sulfone (R-SO₂-R') | Excess H₂O₂/AcOH, m-CPBA, KMnO₄ | researchgate.netnih.gov |

| Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') | m-CPBA, H₂O₂/AcOH, Oxone® | researchgate.net |

Impact of Sulfur Oxidation State on Pyrimidine Ring Reactivity

The oxidation state of the sulfur atoms at the C4 and C6 positions has a profound effect on the reactivity of the pyrimidine ring, particularly in the context of SNAr reactions.

Electron-Withdrawing Strength: As the sulfur is oxidized from a sulfide (–SCH₃) to a sulfoxide (–SOCH₃) and finally to a sulfone (–SO₂CH₃), its electron-withdrawing character increases dramatically. The sulfonyl group (–SO₂CH₃) is a very strong electron-withdrawing group, comparable in effect to a nitro group.

Ring Activation: This increased electron-withdrawing ability further depletes the electron density of the pyrimidine ring. Consequently, the ring becomes significantly more activated towards nucleophilic attack. A pyrimidine bearing sulfonyl groups is much more electrophilic and will react more readily with nucleophiles than its methylsulfanyl analogue.

Leaving Group Ability: The methylsulfonyl group (–SO₂CH₃) is an excellent leaving group in SNAr reactions, far superior to the methylsulfanyl group. Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrates that the methylsulfonyl group can be selectively displaced by nucleophiles under certain conditions, highlighting its lability. researchgate.net Therefore, converting the methylsulfanyl groups of this compound into methylsulfonyl groups transforms them from poor leaving groups into highly reactive sites for substitution. This chemical modification is a key strategy for enabling further functionalization of the pyrimidine core at the C4 and C6 positions.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation based on the reactivity of analogous compounds. Such an approach would not meet the required standards of scientific accuracy for this specific chemical entity.

General principles of organic chemistry suggest that the chloro and methylsulfanyl groups on the pyrimidine ring would be amenable to various transformations. For instance:

The chlorine atom at the C5 position could potentially undergo nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. The reactivity would be influenced by the electronic effects of the two methylsulfanyl groups.

The methylsulfanyl (thioether) groups could be oxidized to sulfoxides or sulfones, which could then act as leaving groups in nucleophilic substitution reactions. They might also be subject to displacement by other nucleophiles under specific conditions or participate in certain metal-catalyzed processes.

However, without specific published research on This compound , any detailed discussion of reaction conditions, yields, and mechanistic investigations would be hypothetical. To provide the level of detail and accuracy requested, further experimental research on this compound would be necessary.

Computational and Theoretical Chemistry Studies of 5 Chloro 4,6 Bis Methylsulfanyl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, allowing for the prediction of molecular properties with a high degree of accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations would be instrumental in characterizing 5-Chloro-4,6-bis(methylsulfanyl)pyrimidine. DFT, in particular, is often chosen for its balance of computational cost and accuracy in describing electronic systems.

A thorough analysis of the electronic structure would elucidate how electrons are distributed across the this compound molecule. This involves calculating the molecular orbitals and determining the electron density at various points in space. The charge distribution, often visualized through atomic charges (e.g., Mulliken, NBO), would highlight the electronegative and electropositive centers within the molecule, which is crucial for understanding its interactions.

Table 1: Hypothetical Atomic Charge Distribution of this compound (Note: The following data is illustrative and not based on actual calculations, as such data for the specific compound was not found.)

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| C4 | +0.50 |

| C5 | -0.10 |

| C6 | +0.50 |

| N1 | -0.45 |

| N3 | -0.45 |

| Cl | -0.25 |

| S (position 4) | -0.15 |

| C (methyl at 4) | +0.05 |

| S (position 6) | -0.15 |

| C (methyl at 6) | +0.05 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and not based on actual calculations.)

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the sulfur atoms, with positive potential near the hydrogen atoms of the methyl groups.

Analysis of Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors would be calculated from the HOMO and LUMO energies to provide a comprehensive picture of the chemical reactivity of this compound.

Table 3: Hypothetical Chemical Reactivity Descriptors of this compound (Note: The following data is illustrative and not based on actual calculations.)

| Descriptor | Hypothetical Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Conformational Analysis and Stability Studies

Conformational analysis would involve exploring the potential energy surface of this compound to identify its most stable three-dimensional structures. This is particularly relevant for the orientation of the methylsulfanyl groups. By rotating the bonds and calculating the energy at each step, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. These studies are crucial for understanding how the molecule's shape influences its properties and interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. It transforms the complex molecular orbitals into a more intuitive, localized representation that corresponds to Lewis structures (bonds, lone pairs, etc.). For this compound, NBO analysis would provide insights into:

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: Quantifying the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This can reveal hyperconjugative and steric interactions that influence the molecule's stability and geometry.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for predicting and understanding the reaction pathways and transition states of this compound. Through methods like Density Functional Theory (DFT), researchers can model the energetics of potential reactions, offering insights into reaction mechanisms, selectivity, and the structures of transient intermediates and transition states. While specific computational studies exclusively focused on this compound are not extensively available in public literature, the principles and methodologies can be inferred from studies on structurally related pyrimidine derivatives.

The primary reactive sites of this compound are the chloro substituent at the C5 position and the two methylsulfanyl groups at the C4 and C6 positions. Computational studies would likely focus on predicting the outcomes of nucleophilic aromatic substitution (SNAr) and oxidation reactions.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom on the pyrimidine ring is a potential site for nucleophilic attack. Computational models can predict the feasibility and regioselectivity of SNAr reactions with various nucleophiles. Theoretical calculations would involve determining the energy barriers for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, and the subsequent transition state leading to the final product.

For instance, a computational study could compare the activation energies for the substitution of the chloro group by different nucleophiles, such as amines or alkoxides. The calculated energy barriers would indicate the relative reactivity and help in selecting appropriate reaction conditions.

Below is an illustrative data table showcasing the kind of results a DFT study might yield for the SNAr reaction of this compound with a generic nucleophile (Nu-).

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Meisenheimer Complex | [Intermediate] | -5.2 |

| Transition State | [Transition State] | +15.8 |

| Products | 5-Nu-4,6-bis(methylsulfanyl)pyrimidine + Cl- | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational study.

Oxidation of Methylsulfanyl Groups:

The sulfur atoms of the methylsulfanyl groups are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. Computational chemistry can be employed to model the oxidation process, for example, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid. Theoretical calculations can elucidate the stepwise mechanism of oxidation, including the structures of the transition states for the formation of the sulfoxide (B87167) and sulfone.

An example of the type of data that could be generated from a computational investigation of the stepwise oxidation of one of the methylsulfanyl groups is presented below.

| Reaction | Reactant | Product | Activation Energy (kcal/mol) |

| First Oxidation | This compound | 5-Chloro-4-(methylsulfinyl)-6-(methylsulfanyl)pyrimidine | 12.5 |

| Second Oxidation | 5-Chloro-4-(methylsulfinyl)-6-(methylsulfanyl)pyrimidine | 5-Chloro-4-(methylsulfonyl)-6-(methylsulfanyl)pyrimidine | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

These computational predictions are invaluable for guiding synthetic efforts, allowing for a more rational design of experiments and a deeper understanding of the underlying reaction mechanisms. The insights gained from such theoretical studies can accelerate the discovery of new derivatives of this compound with desired chemical and biological properties.

Spectroscopic Characterization Methodologies in the Context of 5 Chloro 4,6 Bis Methylsulfanyl Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-4,6-bis(methylsulfanyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide insight into their local electronic environment. The protons of the two methylsulfanyl (-SCH₃) groups are expected to appear as a singlet in the upfield region of the spectrum. The exact chemical shift would be influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the adjacent chloro and sulfur substituents. The pyrimidine ring itself contains one aromatic proton, which would resonate as a singlet in the downfield aromatic region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 6H | 2 x -SCH₃ |

Note: Specific experimental values are not currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbons of the methylsulfanyl groups and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the chloro substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value | -SCH₃ |

| Value | C5-Cl |

| Value | C4/C6-S |

Note: Specific experimental values are not currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of atoms, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, definitively linking the methyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range correlations between protons and carbons. For instance, it would show correlations between the methyl protons and the C4/C6 carbons of the pyrimidine ring, confirming the position of the methylsulfanyl groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-S and C-Cl stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~2920-3000 | C-H stretch (methyl) |

| ~1550-1600 | C=N stretch (ring) |

| ~1400-1500 | C=C stretch (ring) |

| ~600-800 | C-S stretch |

Note: Specific experimental values are not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and is expected to exhibit π → π* and n → π* transitions. The absorption maxima (λmax) would be influenced by the substituents on the pyrimidine ring.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λmax (nm) | Electronic Transition |

|---|---|

| Value | π → π* |

Note: Specific experimental values are not currently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and two sulfur atoms (with their ³²S, ³³S, and ³⁴S isotopes). Fragmentation patterns observed in the mass spectrum would provide further structural information, for example, through the loss of methyl radicals (-CH₃) or methylsulfanyl radicals (-SCH₃).

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| Value | [M]⁺ (Molecular ion) |

| Value | [M - CH₃]⁺ |

| Value | [M - SCH₃]⁺ |

Note: Specific experimental values are not currently available in the public domain.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. In the context of this compound research, X-ray crystallography would be the definitive method to elucidate its solid-state conformation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the intensities and geometric arrangement of these diffracted X-rays, a detailed electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal unit cell can be determined, revealing the molecule's exact three-dimensional structure.

For this compound, a successful X-ray crystallographic analysis would provide critical data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom (carbon, nitrogen, chlorine, sulfur, and hydrogen) within the unit cell.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles formed between them, providing insight into the molecule's geometry.

Torsional Angles: These describe the rotation around single bonds and are crucial for understanding the conformation of the methylsulfanyl groups relative to the pyrimidine ring.

Intermolecular Interactions: The analysis would also reveal any significant non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern how the molecules pack together in the solid state.

This information is invaluable for understanding the structure-property relationships of this compound and for rationalizing its chemical reactivity and physical properties. However, as of the latest search, no published crystallographic data for this specific compound is available.

Role of 5 Chloro 4,6 Bis Methylsulfanyl Pyrimidine As a Key Synthetic Intermediate

Utility in the Construction of Complex Pyrimidine (B1678525) Derivatives

The primary value of 5-Chloro-4,6-bis(methylsulfanyl)pyrimidine in synthesis lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups at the C4, C5, and C6 positions. The methylsulfanyl group (-SMe) can function as a competent leaving group, akin to a halogen, particularly when the ring is activated.

Research on analogous systems, such as 4-chloro-2-methylthiopyrimidine-5-carboxylate, has demonstrated that both chloro and methylthio groups are susceptible to displacement by a variety of nucleophiles. Typically, the chloro group is more reactive, but the methylthio groups can also be displaced, often under slightly different reaction conditions. This differential reactivity allows for a controlled, stepwise introduction of various functional groups.

Common nucleophiles used in these transformations include:

Amines (Primary and Secondary): Displacement with amines is a widely used method to introduce nitrogen-based substituents, which are prevalent in pharmacologically active molecules.

Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides provides access to ether linkages.

Thiolates: The introduction of new sulfur-based functionalities can be achieved through reaction with thiolates.

This step-wise functionalization enables the synthesis of highly substituted pyrimidines with precise control over the substitution pattern, which is crucial for structure-activity relationship (SAR) studies.

| Pyrimidine Core (Analogue) | Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | 4-Amino-2-methylthiopyrimidine | |

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | 4-Phenoxy-2-methylthiopyrimidine | |

| 5-Chloro-2,4,6-trifluoropyrimidine | Primary/Secondary Amines | 4-Amino-5-chloro-2,6-difluoropyrimidine | |

| 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine | 4-(Piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine |

Application as a Core Scaffold for Annulated Heterocyclic Systems

Annulated, or fused, heterocyclic systems containing a pyrimidine ring are of significant interest due to their diverse biological activities. This compound serves as an excellent starting platform for constructing such fused-ring structures. The strategically positioned leaving groups at C4 and C6 can react with bifunctional nucleophiles to form a new ring fused to the pyrimidine core.

For example, reaction with a diamine, such as hydrazine (B178648) or ethylenediamine, could lead to the formation of pyrimido-pyridazine or pyrimido-pyrazine systems, respectively. The reaction proceeds through a double nucleophilic substitution, where each nucleophilic center of the bifunctional reagent displaces one of the methylsulfanyl groups. The C5-chloro substituent remains available for further functionalization after the annulation reaction, adding another layer of synthetic versatility. This approach is a known strategy for creating complex systems like pyrimido[4,5-d]pyrimidines from appropriately substituted pyrimidine precursors.

Development of Diverse Compound Libraries through Strategic Functionalization

The generation of compound libraries for high-throughput screening is a key strategy in modern drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the development of focused libraries. The ability to selectively address the three reactive positions (C4, C5, and C6) allows for the creation of a large number of derivatives from a single core structure.

This approach is analogous to the use of scaffolds like 2,4,6-trichloropyrimidine (B138864) in the construction of DNA-encoded libraries (DELs). In such a synthetic scheme, a diverse set of building blocks can be introduced sequentially. For instance:

Position C4: A first set of nucleophiles (e.g., various amines) is reacted to displace one methylsulfanyl group.

Position C6: A second, different set of building blocks is introduced by displacing the remaining methylsulfanyl group, potentially under different reaction conditions to ensure selectivity.

Position C5: The chloro group is finally displaced or modified, for example, through a cross-coupling reaction, to install the final element of diversity.

This "three-dimensional" diversification strategy allows for the rapid exploration of chemical space around the pyrimidine core, significantly increasing the probability of identifying molecules with desired biological or material properties.

| Step | Reactive Position | Reaction Type | Example Building Blocks (R-Nu) |

|---|---|---|---|

| 1 | C4-SMe | SNAr | Set A: 100 different primary amines |

| 2 | C6-SMe | SNAr | Set B: 50 different anilines |

| 3 | C5-Cl | Suzuki Coupling | Set C: 20 different boronic acids |

| Total Potential Compounds | 100 x 50 x 20 = 100,000 |

Green Chemistry Considerations in Synthetic Applications

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The application of this compound as a synthetic intermediate can be aligned with the principles of green chemistry. Traditional methods for pyrimidine synthesis and functionalization often rely on hazardous solvents and reagents. However, significant progress has been made in developing greener alternatives.

Several green chemistry approaches are applicable to reactions involving this pyrimidine scaffold:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent.

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of a synthetic process.

Catalyst-Free and Multicomponent Reactions: Designing synthetic routes that minimize the use of catalysts (especially those based on heavy metals) or that combine several steps into a single "one-pot" operation enhances efficiency and reduces waste.

By incorporating these techniques, the synthesis of complex derivatives from this compound can be performed in a more sustainable, cost-effective, and environmentally responsible manner.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-4,6-bis(methylsulfanyl)pyrimidine, and how do reaction conditions influence regioselectivity?

The synthesis often involves nucleophilic substitution or alkylation of precursor pyrimidines. For example, alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine with methylsulfanyl-containing reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) yields bis(methylsulfanyl) derivatives . Regioselectivity at positions 4 and 6 is achieved by controlling steric and electronic factors, such as using bulky leaving groups (e.g., methylsulfonyl) to direct substitution . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (>80°C) accelerate reactions but may lead to side products like disulfides .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- NMR : ¹H and ¹³C NMR identify substituents and confirm regiochemistry. For example, methylsulfanyl groups exhibit deshielded protons (δ ~2.5 ppm) and distinct carbon shifts (~13–15 ppm for S–CH₃) .

- X-ray crystallography : Resolves ambiguities in regiochemistry and intermolecular interactions (e.g., Cl···Cl or π–π stacking in crystal lattices) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How does the methylsulfanyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

The methylsulfanyl group acts as a directing and stabilizing moiety. Its electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., Suzuki coupling) at positions 2 and 4 . However, steric hindrance from the methyl group may reduce reactivity at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (~100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regiochemical assignments for bis(methylsulfanyl)pyrimidines using computational and experimental data?

Discrepancies between predicted and observed regiochemistry often arise from competing steric and electronic effects. A combined approach is recommended:

- DFT calculations : Predict thermodynamic stability of isomers by comparing Gibbs free energies of possible intermediates .

- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of regiochemistry, as seen in the unambiguous assignment of Cl and methylsulfanyl positions in herbicidal pyrimidines .

- Competitive kinetic studies : Compare reaction rates of isomers under identical conditions to identify dominant pathways .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

- Solvent screening : Use mixed solvents (e.g., CH₂Cl₂/hexane) to slow crystallization and improve crystal quality .

- Temperature gradients : Gradual cooling (e.g., 4°C/day) reduces disorder, as applied in resolving intermolecular Cl···Cl interactions in herbicidal analogs .

- Additives : Small molecules (e.g., triethylamine) can template crystal packing by forming hydrogen bonds with sulfanyl groups .

Q. How do steric and electronic effects of methylsulfanyl substituents impact the biological activity of pyrimidine-based inhibitors?

Methylsulfanyl groups enhance lipophilicity, improving membrane permeability in antiviral or antibacterial agents . However, steric bulk may reduce binding affinity to enzymes like dihydrofolate reductase. For example, replacing methylsulfanyl with smaller substituents (e.g., fluoro) in 2-amino-4,6-bis(phosphonoalkoxy)pyrimidines increased antiviral potency by 10-fold . Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ values and molar refractivity are recommended for optimization .

Q. What mechanistic insights explain the thermal instability of this compound during storage or reaction?

Degradation pathways include:

- Hydrolysis : Chlorine at position 5 is susceptible to nucleophilic attack by moisture, forming 5-hydroxy derivatives. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

- Disproportionation : Elevated temperatures (>100°C) promote cleavage of methylsulfanyl groups, releasing volatile byproducts (e.g., CH₃SH). Stabilizers like BHT (butylated hydroxytoluene) mitigate this .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for this compound Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Challenges | Ref. |

|---|---|---|---|---|

| Nucleophilic Substitution | 4,6-dichloropyrimidine + NaSMe, DMF, 80°C | 65–75 | Competing disulfide formation | |

| Alkylation | 4,6-dihydroxypyrimidine + MeSCl, K₂CO₃, CH₃CN | 70–80 | Regioselectivity control |

Q. Table 2. Key Crystallographic Parameters for this compound Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.